N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the bipyridine family. Bipyridines are known for their extensive use in various fields such as coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide typically involves the coupling of a bipyridine derivative with a brominated and chlorinated benzamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzamide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine moiety can participate in redox reactions, forming different oxidation states that can be useful in catalysis and electronic applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzamides, while redox reactions can produce different oxidation states of the bipyridine moiety .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers and influencing their electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and other redox-active compounds.
N,N’-Dimethyl-4,4’-bipyridinium (Paraquat): A redox-active compound used as a herbicide.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of both bromine and chlorine atoms.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O/c19-14-3-4-16(20)15(9-14)18(24)23-10-12-5-7-22-17(8-12)13-2-1-6-21-11-13/h1-9,11H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFXGGPHTBHSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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